molecular formula C8H15NO B15257310 1-(Pyrrolidin-3-YL)butan-1-one

1-(Pyrrolidin-3-YL)butan-1-one

Cat. No.: B15257310
M. Wt: 141.21 g/mol
InChI Key: RMDZDBUELGPZMS-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-3-YL)butan-1-one is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. This compound is of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyrrolidin-3-YL)butan-1-one can be synthesized through several methods. One common approach involves the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles . Another method includes the ring contraction and deformylative functionalization of piperidine derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrrolidin-3-YL)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrrolidin-2-ones.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.

    Substitution: Substitution reactions can introduce different substituents onto the pyrrolidine ring, altering its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrolidin-2-ones, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-3-YL)butan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to various receptors and enzymes, influencing biological processes at the molecular level . Detailed studies on its mechanism of action are ongoing to fully elucidate its effects and potential therapeutic applications.

Comparison with Similar Compounds

1-(Pyrrolidin-3-YL)butan-1-one can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their specific chemical and biological properties, highlighting the unique characteristics of this compound.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-pyrrolidin-3-ylbutan-1-one

InChI

InChI=1S/C8H15NO/c1-2-3-8(10)7-4-5-9-6-7/h7,9H,2-6H2,1H3

InChI Key

RMDZDBUELGPZMS-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1CCNC1

Origin of Product

United States

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